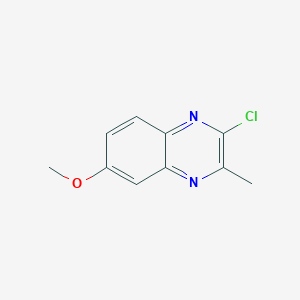
2-Chloro-6-methoxy-3-methylquinoxaline
説明
2-Chloro-6-methoxy-3-methylquinoxaline is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-6-methoxy-3-methylquinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Structure : The compound is characterized by a quinoxaline ring system with a chlorine atom and a methoxy group at specific positions.
- CAS Number : 1218765-14-0
This compound primarily interacts with phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell proliferation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic effects, which can be quantified using IC50 values (the concentration required to inhibit 50% of cell viability).
In comparison to other quinoxaline derivatives, this compound shows moderate activity, suggesting that further structural modifications could enhance its efficacy.
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial properties against the multi-resistant strain of Plasmodium falciparum. A related study indicated that certain quinoxaline derivatives exhibit significant activity against this parasite.
This selectivity index indicates a favorable therapeutic window, suggesting that the compound may be developed further for malaria treatment.
Case Studies
- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of this compound on HepG2 and HuH-7 cell lines. The results indicated significant cytotoxicity at concentrations above 10 µM, prompting further investigation into its mechanism of action and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : A recent study explored the SAR of quinoxaline derivatives, highlighting that modifications at specific positions on the quinoxaline ring can lead to enhanced biological activity. For instance, substituting the methoxy group with hydroxyl or halogen groups significantly altered the anticancer activity profiles of these compounds .
特性
IUPAC Name |
2-chloro-6-methoxy-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPLJTSILZVYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














